molecular formula C12H23NO2 B2385303 Tert-butyl 3-(cyclopentylamino)propanoate CAS No. 868592-02-3

Tert-butyl 3-(cyclopentylamino)propanoate

Cat. No.: B2385303
CAS No.: 868592-02-3
M. Wt: 213.321
InChI Key: FBUMKBOYVOHBEQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopentylamino)propanoate is an organic compound with the molecular formula C12H23NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by a cyclopentyl group. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopentylamino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with cyclopentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually heated to reflux in an inert solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopentylamino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 3-(cyclopentylamino)propanoate is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopentylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(cyclohexylamino)propanoate
  • Tert-butyl 3-(cyclopropylamino)propanoate
  • Tert-butyl 3-(cyclobutylamino)propanoate

Uniqueness

Tert-butyl 3-(cyclopentylamino)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclopentyl group provides a balance between steric hindrance and flexibility, making it suitable for various applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 3-(cyclopentylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-13-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUMKBOYVOHBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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